molecular formula C12H10N2O5 B5569239 1-ethyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid

1-ethyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid

Cat. No. B5569239
M. Wt: 262.22 g/mol
InChI Key: MPPOPOLESXYPNH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-ethyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid analogs involves multi-step chemical reactions, starting from specific quinolone precursors. For example, the synthesis of related quinolone compounds typically involves reactions such as the cyclization of malonate esters with anilines or the reaction of aniline derivatives with diethyl ethoxymethylenemalonate, followed by further modifications including ethylation and hydrolysis (Stefancich et al., 1985).

Scientific Research Applications

Synthesis and Chemical Transformations

  • Quinolinecarboxylic acid derivatives, including those similar to 1-ethyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid, are synthesized for various chemical studies. These compounds undergo isomeric conversions and have been explored for their tautomeric and conformational transformations using spectroscopic methods such as IR, NMR, and UV spectroscopy. This has implications for understanding the behavior of these compounds under different conditions and can lead to the development of novel compounds with desirable properties (Kononov et al., 1988).

Antibacterial Applications

  • The synthesis of quinoline-3-carboxylic acid derivatives and their analogues has been reported, with some compounds showing significant antibacterial activity in vitro. This highlights the potential of these compounds in the development of new antibacterial agents, which is crucial in the fight against resistant bacterial strains (Chen, Guo, & Lu, 1991).

Synthetic Methodologies

  • Efficient synthetic methodologies for quinolinecarboxylic acid esters showcase the advancement in the synthesis of quinoline derivatives. These methodologies are important for the preparation of compounds used in further chemical studies and potential pharmaceutical applications (Venkatesan, Hocutt, Jones, & Rabinowitz, 2010).

Novel Compound Development

  • The development of novel compounds such as those derived from thienoquinolines and their structural elucidation via spectroscopy and chemical reactions expands the chemical space of quinoline derivatives. These compounds have potential applications in pharmaceuticals and other areas of chemical research (Awad, Abdel-rahman, & Bakhite, 1991).

Photophysical Properties

  • Studies on azole-quinoline-based fluorophores, inspired by excited-state intramolecular proton transfer (ESIPT), explore the synthesis and photophysical properties of these compounds. Such studies are essential for the development of materials with specific optical properties, which can be used in sensors, imaging, and other photonic applications (Padalkar & Sekar, 2014).

properties

IUPAC Name

1-ethyl-6-nitro-4-oxoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5/c1-2-13-6-9(12(16)17)11(15)8-5-7(14(18)19)3-4-10(8)13/h3-6H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPOPOLESXYPNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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